

Relebactam's Role in Overcoming Carbapenem Resistance: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global public health, rendering many last-resort antibiotics ineffective.[1][2] Carbapenem resistance is primarily driven by the production of β -lactamase enzymes that hydrolyze and inactivate carbapenem antibiotics.[1] **Relebactam**, a diazabicyclooctane (DBO) β -lactamase inhibitor, has emerged as a critical agent in combating this resistance. When combined with the carbapenem antibiotic imipenem and the renal dehydropeptidase inhibitor cilastatin, **relebactam** restores imipenem's activity against a broad spectrum of resistant bacteria. This technical guide provides an in-depth overview of **relebactam**'s mechanism of action, its efficacy in overcoming carbapenem resistance, and the experimental methodologies used to evaluate its activity.

Mechanism of Action of Relebactam

Relebactam is a non- β -lactam β -lactamase inhibitor that works by covalently binding to the active site of specific β -lactamase enzymes, rendering them inactive. Unlike some other inhibitors, after de-acylation, **relebactam** can reform its five-membered ring and re-bind to target enzymes. Its primary targets are Ambler Class A and Class C β -lactamases.

Key inhibited β-lactamases include:

• Class A Carbapenemases: Notably Klebsiella pneumoniae carbapenemase (KPC).



- Extended-Spectrum β-Lactamases (ESBLs): Such as SHV, TEM, and CTX-M types.
- Class C Cephalosporinases (AmpC): Both chromosomally-encoded and plasmid-mediated.

Relebactam is not active against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, or Class D oxacillinases with carbapenemase activity such as OXA-48.

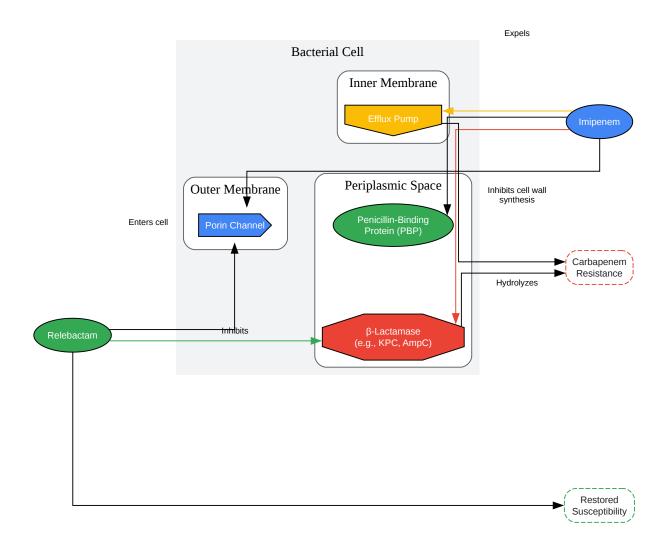
The addition of a piperidine ring to relebactam's structure is designed to reduce its export from bacterial cells, thereby increasing its intracellular concentration and inhibitory activity. By neutralizing these key β -lactamases, relebactam protects imipenem from degradation, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.

Overcoming Carbapenem Resistance Mechanisms

Gram-negative bacteria have evolved multiple mechanisms to resist carbapenems. **Relebactam**, in combination with imipenem, effectively counters several of these.



Enters cell



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Caption: Mechanism of Carbapenem Resistance and Relebactam's Action.



Data Presentation

The combination of imipenem and **relebactam** has demonstrated potent in vitro activity against a wide range of carbapenem-resistant isolates. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Activity of Imipenem-Relebactam

against K. pneumoniae and P. aeruginosa

Organism	Resistance Mechanism	Imipenem MIC50/90 (μg/mL)	Imipenem/R elebactam MIC50/90 (µg/mL)	% Susceptible to Imipenem/R elebactam	Reference
K. pneumoniae	KPC- producing	16 / >128	0.25 / 1	>97%	
K. pneumoniae (ST258/KPC- 3)	KPC-3		0.25 / 1	>97%	
K. pneumoniae (ST512/KPC- 3)	KPC-3		0.25 / 1	>97%	
P. aeruginosa	Carbapenem- non- susceptible			62.7%	

Note: Relebactam concentration is fixed at 4 $\mu g/mL$ in these studies.

Table 2: Kinetic Parameters of Relebactam Inhibition of KPC-2 β -Lactamase



Parameter	Value	Unit	Reference
k ₂ /K (second-order acylation rate)	24,750	$M^{-1}S^{-1}$	
k_off (slow off-rate constant)	0.0002	S ⁻¹	
Acyl-enzyme complex stability	Stable for up to 24 hours		_

Table 3: Half Maximal Inhibitory Concentration (IC50) of

Relebactam against Class A B-Lactamases

Enzyme	Relebactam IC₅o (nM)	Avibactam IC₅₀ (nM)	Reference
KPC-2	230 - 910	3.4 - 29	_
CTX-M-15	230 - 910	3.4 - 29	-
L2	230 - 910	3.4 - 29	
KPC-3	230 - 910	3.4 - 29	
KPC-4	230 - 910	3.4 - 29	-

Experimental Protocols

The evaluation of **relebactam**'s efficacy involves a range of in vitro and in vivo experimental models.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

Mueller-Hinton Broth (MHB)

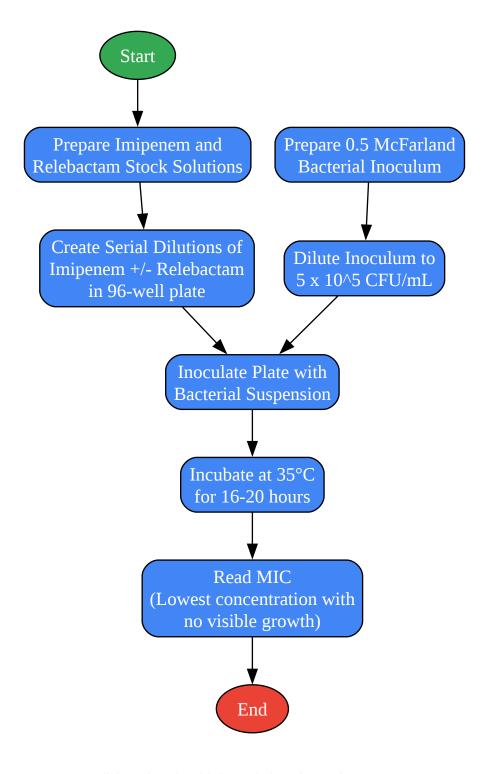


- Imipenem and Relebactam powders
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

Procedure:

- Prepare Stock Solutions: Dissolve imipenem and relebactam in the appropriate solvent to create high-concentration stock solutions.
- Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of imipenem in MHB. In a parallel set of wells, perform the same dilutions of imipenem in MHB containing a fixed concentration of relebactam (typically 4 μg/mL).
- Prepare Bacterial Inoculum: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate Plates: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
- Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.





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Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Murine Neutropenic Thigh Infection Model

This in vivo model is used to assess the efficacy of antibiotics in an immunocompromised host.



Procedure:

- Animals: Use specific pathogen-free female ICR (CD-1) mice.
- Neutropenia Induction: Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg one day before infection.
- Bacterial Challenge: Prepare a mid-logarithmic phase culture of the test organism. Inject a standardized bacterial suspension (e.g., 10⁶ - 10⁷ CFU/mL) intramuscularly into the posterior thigh muscle.
- Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer imipenem, **relebactam**, the combination, or a vehicle control via an appropriate route (e.g., subcutaneous or intravenous).
- Endpoint Measurement: At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for plating to determine the bacterial load (CFU/thigh). Efficacy is measured by the change in log10 CFU/thigh compared to the initial bacterial load and the control group.

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal activity of an antimicrobial agent over time.

Procedure:

- Assay Setup: Prepare tubes with cation-adjusted Mueller-Hinton broth (CAMHB) containing imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
- Inoculation: Inoculate each tube with a standardized bacterial suspension.
- Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar.



Colony Counting and Data Analysis: Incubate the plates for 18-24 hours and count the
colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for
each condition. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the
combination and its most active single agent at 24 hours.

Clinical Significance and Regulatory Status

The combination of imipenem, cilastatin, and **relebactam** is marketed as Recarbrio®. It was approved by the U.S. Food and Drug Administration (FDA) on July 16, 2019. It is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults with limited or no alternative treatment options. Clinical trials have demonstrated that imipenem/cilastatin/**relebactam** is effective and well-tolerated for these indications.

Conclusion

Relebactam represents a significant advancement in the fight against antimicrobial resistance. By effectively inhibiting key β -lactamases, it restores the activity of imipenem against many carbapenem-resistant Gram-negative pathogens. The data presented in this guide underscore its potent in vitro and in vivo activity, and the detailed protocols provide a framework for its continued evaluation and characterization in research settings. As carbapenem resistance continues to spread, the rational use of β -lactam/ β -lactamase inhibitor combinations like imipenem/cilastatin/**relebactam** will be crucial in managing infections caused by these difficult-to-treat pathogens.

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